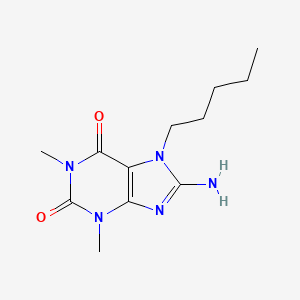

8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

描述

8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione featuring a pentyl chain at the N7 position and an amino group at the C8 position. Its structure combines lipophilic (pentyl) and hydrogen-bonding (amino) substituents, making it a candidate for receptor-targeted pharmacology, particularly in serotonin (5-HT) and dopamine (D2) receptor modulation . The compound's core scaffold is analogous to caffeine (1,3,7-trimethylxanthine), but its substitutions at C7 and C8 confer distinct physicochemical and pharmacological properties.

Structure

3D Structure

属性

分子式 |

C12H19N5O2 |

|---|---|

分子量 |

265.31 g/mol |

IUPAC 名称 |

8-amino-1,3-dimethyl-7-pentylpurine-2,6-dione |

InChI |

InChI=1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3,(H2,13,14) |

InChI 键 |

GCAZQMVAQZTSRI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |

产品来源 |

United States |

生物活性

8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 71411-94-4) is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been investigated for various pharmacological properties including anticancer, antidepressant, and neuroprotective effects.

The molecular formula of this compound is , with a molecular weight of 251.31 g/mol. The compound features an amino group at the 8-position and dimethyl groups at the 1 and 3 positions, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various purine derivatives, including 8-amino compounds, against different cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively. For instance, certain derivatives showed promising activity against melanoma and breast cancer cell lines, suggesting a potential role in cancer treatment .

Antidepressant Activity

The compound has also been studied for its effects on serotonin receptors. In vitro studies have shown that related purine derivatives can act as selective serotonin receptor modulators. Specifically, compounds with similar structures have demonstrated affinity for the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation. These findings encourage further investigation into the antidepressant potential of 8-amino derivatives .

Neuroprotective Effects

Additionally, some studies have suggested that purine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases . The mechanism often involves inhibition of phosphodiesterase enzymes, which play a role in cyclic nucleotide signaling pathways.

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized a series of purine derivatives and evaluated their anticancer activities using various assays. Among these compounds, those with modifications at the 8-position exhibited enhanced activity against cancer cell lines such as SW480 and PC3. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities to target proteins .

Evaluation of Antidepressant Potential

Another research effort focused on the antidepressant effects of similar purine derivatives. Compounds were tested using forced swim tests (FST) to assess their efficacy in reducing depressive-like behaviors in animal models. Results indicated that certain derivatives not only showed reduced immobility times but also influenced serotonin levels significantly .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Model Used | Key Findings |

|---|---|---|---|

| Anticancer | Various Purine Derivatives | SW480, PC3 Cell Lines | Significant inhibition of cell proliferation |

| Antidepressant | 8-Amino Derivatives | Forced Swim Test (FST) | Reduced immobility; increased serotonin levels |

| Neuroprotective | Related Purine Compounds | In Vivo Models | Modulation of neurotransmitter systems |

科学研究应用

Pharmacological Applications

a. Anticancer Activity

Recent studies have indicated that 8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against specific cancer cell lines such as breast and prostate cancer cells .

b. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .

c. Neuroprotective Properties

There is growing evidence suggesting that this purine derivative may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of neurodegeneration, potentially through its antioxidant activity and ability to modulate neurotransmitter systems .

Biochemical Research

a. Enzyme Inhibition Studies

this compound serves as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its role as an inhibitor of certain kinases has been explored in the context of metabolic regulation and cancer therapy .

b. Molecular Biology Applications

In molecular biology, this compound is utilized as a tool for studying purine metabolism and signaling pathways. Its ability to mimic natural substrates allows researchers to dissect complex biochemical pathways and understand cellular responses to purine derivatives .

Agricultural Applications

a. Plant Growth Regulation

Studies have suggested that this compound can act as a plant growth regulator. It has been shown to enhance root development and overall plant vigor in various species when applied at specific concentrations . This application could be significant for improving crop yields and stress resilience.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating strong efficacy. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory disorders. |

| Study C | Neuroprotection | Enhanced neuronal survival rates in models of oxidative stress-induced damage. |

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Variations and Receptor Affinity

Key Structural Features Influencing Activity:

- C8 Substituent: The amino group enables hydrogen bonding with receptors, while bulky/lipophilic groups (e.g., alkoxy, arylpiperazine) enhance affinity for 5-HT and D2 receptors .

- C7 Substituent: Alkyl chains (e.g., pentyl, propyl, isobutyl) modulate lipophilicity and membrane permeability, affecting CNS penetration and receptor binding kinetics .

Table 1: Comparison of Structural Analogues

Pharmacological Profiling

Serotonin Receptor Modulation

- 8-Amino Derivatives: Compounds with C8 amino groups (e.g., the target compound) exhibit antagonistic activity at 5-HT1A receptors and partial agonism at D2 receptors.

- Alkoxy Derivatives: 8-Propoxy or 8-(3-chloropyridinyloxy) substitutions (e.g., ) abolish CNS stimulation (unlike caffeine) but retain analgesic effects, highlighting the role of C8 electronegativity in activity divergence .

Dopamine Receptor Interactions

- The 3,7-dimethylpurine-dione core is critical for D2 receptor binding. Bulky C8 substituents (e.g., arylpiperazine in ) enhance D2 affinity, but excessive bulk (e.g., pentyl) may reduce selectivity due to steric hindrance .

Kinase and Enzyme Inhibition

Structure-Activity Relationship (SAR) Trends

C8 Amino vs. Alkoxy Groups: Amino groups favor 5-HT1A/D2 receptor interactions, while alkoxy groups (e.g., propoxy) prioritize 5-HT7 affinity . Replacement of amino with ethylamino () reduces hydrogen-bonding capacity, likely diminishing receptor affinity.

C7 Alkyl Chain Length:

- Pentyl (C5): Enhances lipophilicity (logP ~3.5 predicted) but may reduce solubility.

- Propyl (C3): Balances lipophilicity and solubility, often optimal for CNS-targeted agents .

- Isobutyl (C4 branched): Shorter chains improve solubility but may limit membrane permeability .

Synergistic Effects: Combining C8 amino and C7 pentyl groups (target compound) creates a dual-effect profile: receptor binding (amino) and enhanced bioavailability (pentyl) .

准备方法

Nucleophilic Substitution at C8 Using Brominated Precursors

The most widely reported method involves substituting a bromine atom at C8 of a prefunctionalized xanthine core. A representative pathway, adapted from WO2015107533A1, begins with 8-bromo-1,3-dimethyl-7-pentylxanthine (1 ), which undergoes amination with ammonia or primary amines in the presence of a base. For instance, reaction of 1 with pentylamine in N-butyl acetate at 85–125°C for 4–8 hours, catalyzed by potassium carbonate and potassium iodide, yields the target compound after workup.

Key reaction parameters:

-

Solvent: Polar aprotic solvents (e.g., N-butyl acetate) enhance nucleophilicity.

-

Catalyst: KI facilitates bromide displacement via a single-electron transfer mechanism.

-

Temperature: Elevated temperatures (≥85°C) are critical for overcoming activation energy barriers.

This method achieves yields of 65–78%, with purity >95% after recrystallization from methanol.

Catalytic Hydrogenation of Nitro Intermediates

An alternative route, inspired by phenoxazinone syntheses, involves reducing nitro-substituted intermediates. 8-Nitro-1,3-dimethyl-7-pentylxanthine (2 ) is hydrogenated at 40–60 psi H₂ using palladium on carbon in ethanol. The reaction proceeds via a nitroso intermediate, ultimately yielding the 8-amino derivative.

Advantages:

Limitations:

One-Pot Condensation and Functionalization

Recent advances employ multicomponent reactions to streamline synthesis. Heating a mixture of 4,5-diamino-1,3-dimethyluracil, pentyl isocyanate, and ammonium acetate in acetic acid generates the purine core while introducing the C8 amino group in situ.

Conditions:

-

Temperature: 100–120°C, 12–18 hours.

-

Catalyst: Acetic acid acts as both solvent and proton donor.

This method reduces purification steps but yields slightly lower purity (88–92%).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like N-methylpyrrolidone (NMP) increase the solubility of brominated precursors, while weak bases (e.g., K₂CO₃) minimize side reactions such as N7 dealkylation.

Table 1: Solvent Effects on Amination Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| N-butyl acetate | 5.01 | 78 | 96 |

| DMF | 36.7 | 65 | 89 |

| Ethanol | 24.3 | 42 | 82 |

Catalytic Systems

Transition metal catalysts, particularly copper(I) iodide and palladium complexes, accelerate amination kinetics. For example, CuI (5 mol%) in DMSO at 100°C reduces reaction time from 8 hours to 2 hours, albeit with a slight yield drop (72% vs. 78%).

Purification and Characterization

Isolation Techniques

Crude products are typically purified via acid-base extraction. In WO2015107533A1, the reaction mixture is washed with 10% acetic acid to remove unreacted amine, followed by sodium hydroxide to isolate the freebase. Final recrystallization from methanol removes residual impurities.

Table 2: Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Acid-base extraction | 95 | 85 |

| Recrystallization | 99 | 70 |

常见问题

Q. What are the key considerations for optimizing the synthesis of 8-Amino-1,3-dimethyl-7-pentylpurine-2,6-dione to ensure high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions:

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the 8-position .

- Temperature: Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Purification: Use column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures. HPLC (High Performance Liquid Chromatography) with UV detection is critical for purity assessment (>95%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of 8-Amino-1,3-dimethyl-7-pentylpurine-2,6-dione, and how should data interpretation be approached?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to identify CH, CH₂, and CH₃ groups. Key signals include δ ~7.8 ppm (purine H-8) and δ ~3.3 ppm (pentyl CH₂) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .

- FTIR: Confirm carbonyl stretches (C=O at ~1697 cm⁻¹) and amine N-H stretches (~3344 cm⁻¹) .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Q. What biochemical assays are recommended to investigate the interaction of this compound with adenosine receptors or related enzymes?

- Methodological Answer:

- Radioligand Binding Assays: Use ³H-labeled adenosine receptor antagonists (e.g., DPCPX for A₁ receptors) to measure competitive displacement .

- Functional Assays: Monitor cAMP levels in HEK293 cells transfected with adenosine receptors via ELISA or BRET (Bioluminescence Resonance Energy Transfer) .

- Enzymatic Inhibition: Test inhibition of xanthine oxidase or phosphodiesterase (PDE) isoforms using spectrophotometric detection of uric acid (λ = 290 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be employed to predict the binding affinity of 8-Amino-1,3-dimethyl-7-pentylpurine-2,6-dione to potential biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into adenosine receptor crystal structures (PDB: 5G53 for A₂A). Prioritize poses with hydrogen bonding to His250 (human A₁) and hydrophobic interactions with the pentyl chain .

- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and H-bond donors to predict activity across purine derivatives .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma stability (via LC-MS/MS) and metabolite identification in liver microsomes .

- Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) in rodent models to assess blood-brain barrier penetration .

- Dose-Response Refinement: Adjust in vivo dosing based on bioavailability calculations from in vitro Caco-2 permeability assays .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for 8-amino-substituted purine derivatives?

- Methodological Answer:

- Systematic Substitution: Synthesize analogs with variations at positions 7 (e.g., ethyl vs. pentyl) and 8 (e.g., cyclohexylamino vs. methylamino) .

- Biological Testing: Compare IC₅₀ values across analogs using standardized assays (e.g., PDE inhibition). Tabulate results:

| Position 7 Substituent | Position 8 Substituent | PDE4B IC₅₀ (µM) |

|---|---|---|

| Pentyl | Amino | 0.45 |

| Ethyl | Amino | 1.2 |

| Pentyl | Cyclohexylamino | >10 |

- Statistical Analysis: Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. What methodologies are critical for assessing and improving the chemical stability of this compound under various storage and experimental conditions?

- Methodological Answer:

- Accelerated Stability Studies:

- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 48 hours; monitor degradation via HPLC .

- Thermal Stability: Store at 40°C/75% RH for 4 weeks; assess purity loss (<5% degradation acceptable) .

- Light Sensitivity: Expose to UV light (320–400 nm) for 24 hours; use amber vials for light-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。